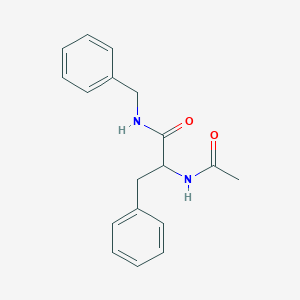

2-acetamido-N-benzyl-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-acetamido-N-benzyl-3-phenylpropanamide is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.369 g/mol . It is also known by several other names such as 2-(acetylamino)-N-benzyl-3-phenylpropanamide, 2-acetamido-3-phenyl-N-(phenylmethyl)propanamide, and others .

Synthesis Analysis

The synthesis of 2-acetamido-N-benzyl-3-phenylpropanamide has been reported in the Journal of the American Chemical Society . Another synthesis method involves an expedient five-step stereospecific synthesis for N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs beginning with D-serine methyl ester .Molecular Structure Analysis

The molecular structure of 2-acetamido-N-benzyl-3-phenylpropanamide consists of an acetamido group attached to a benzyl group and a phenylpropanamide group .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activities

Recent research has highlighted the anticonvulsant properties of 2-acetamido-N-benzyl-3-phenylpropanamide and its derivatives. These compounds have been shown to provide significant protection against seizures induced by maximal electroshock (MES) in mice and rats. The studies indicate that the 2-acetamido moiety plays a crucial but not obligatory role in this anticonvulsant activity. For instance, certain derivatives with substituted 2-acetamido groups still exhibited effective seizure protection, demonstrating the compound's potential in epilepsy treatment and the relevance of its structural components (Choi, Stables, & Kohn, 1996).

Crystal Structure Analysis

The crystal structure of 2-acetamido-N-benzyl derivatives has been analyzed to understand their anticonvulsant activities better. The structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide, for example, revealed linearly extended conformations and highlighted important molecular features responsible for the anticonvulsant properties. Such structural insights are crucial for designing more effective anticonvulsant drugs (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Identification of Lacosamide Receptors

The compound has been used to develop novel agents that can target and identify lacosamide receptors. This application is particularly significant in the treatment of partial-onset seizures in adults. By using analogues of 2-acetamido-N-benzyl-3-phenylpropanamide, researchers can better understand the interacting proteins associated with the function and toxicity of such anticonvulsant agents (Park et al., 2009).

Role in the Pharma Market

2-acetamido-N-benzyl-3-phenylpropanamide and its derivatives have been acknowledged in the pharmaceutical market, particularly for the treatment of central nervous system disorders like epilepsy and anxiety. They are also valued as intermediates in preparing other medicinal compounds, demonstrating their versatility in drug development (Habernickel, 2003).

Eigenschaften

IUPAC Name |

2-acetamido-N-benzyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14(21)20-17(12-15-8-4-2-5-9-15)18(22)19-13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGGJEUAXSJKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetamido-N-benzyl-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)

![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

![1-methyl-5-[4-oxo-4-(4-propylpiperazin-1-yl)butanoyl]-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2763134.png)

![tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate](/img/structure/B2763136.png)